Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the CAS Number: 921940-82-1. It has a molecular weight of 280.32 and its IUPAC name is ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications
Synthesis and Memory Enhancement
Synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate Derivatives : Compounds related to Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate have been synthesized, including 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate derivatives. These compounds were prepared via reactions including the Whol-Ziegler reaction, Williamson reaction, and esterification, utilizing 2-ethylpyridine as a starting material (Li Ming-zhu, 2010).
Memory Enhancement Effects : Among the synthesized derivatives, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate showed promising results in improving memory abilities in mice. This effect was assessed using a swimming maze test, indicating potential applications of these compounds in memory enhancement research (Li Ming-zhu, 2010).
Gastrointestinal Absorption
Absorption of Related Compounds : Studies on similar ethyl acetate derivatives have investigated their gastrointestinal absorption. For instance, the absorption of a new non-steroidal anti-inflammatory agent, 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate, was explored in dogs. The research utilized markers to trace the gastrointestinal transit of the compound, revealing that the bioavailability of such compounds could be significantly influenced by the small intestinal transit time (H. Mizuta, Y. Kawazoe, K. Ogawa, 1990).
Pharmacological Profile
Anticonvulsant and Neuropathic Pain Activities : Further research into primary amino acid derivatives, including those related to Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, has shown significant anticonvulsant and neuropathic pain protection activities. These studies have advanced the understanding of functionalized amino acids (FAAs) and their derivatives as potent therapeutic agents in epilepsy and neuropathic pain management (Amber M King et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPGWLFLFCAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731296 | |
Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate | |
CAS RN |
921940-82-1 | |
Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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